

Foundational Research on CL 218 ,872: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core foundational research of CL 218,872, a triazolopyridazine derivative that has been instrumental in understanding the pharmacology of the GABA-A receptor. This document summarizes key quantitative data, outlines experimental methodologies based on foundational studies, and provides visual representations of its mechanism of action and experimental workflows.

Core Concepts: Mechanism of Action

CL 218 ,872 is a partial agonist of the gamma-aminobutyric acid type A (GABA-A) receptor, exhibiting selectivity for the α1 subunit.[1] The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system.[2] It is a pentameric ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron and reduced excitability.[2]

CL 218 ,872, like benzodiazepines, binds to an allosteric site on the GABA-A receptor, enhancing the effect of GABA.[3] Its preference for the $\alpha 1$ subunit is believed to contribute to its distinct pharmacological profile, which includes anxiolytic, sedative, and anticonvulsant properties.[1][4]

Quantitative Data Summary



The following tables summarize the key in vitro and in vivo quantitative data for CL 218 ,872 from foundational research papers.

Receptor Subtype	Ki (nM)	Reference
α1	130	[4]
α2	1820	[4]
α3	1530	[4]
α4	>10000	[4]
α5	490	[4]
α6	>10000	[4]
Rat Cortex	1840	[5]

Table 1: In Vitro Binding Affinity of CL 218 ,872 for GABA-A Receptor Subtypes.



Pharmacologic al Effect	Animal Model	ED50 / Effective Dose	Route of Administration	Reference
Anxiolytic (Anti- conflict)	Rat	~5 mg/kg	-	[6]
Anxiolytic (Footshock- induced fighting)	Mouse	58 mg/kg (ED50)	p.o.	[6]
Sedative (Reduced locomotor activity)	Rat	5-20 mg/kg	p.o.	[6]
Sedative (Reduced locomotor activity)	Rat	2.5-10 mg/kg	-	[7]
Sedative (Reduced locomotor activity & head-dipping)	Mouse & Rat	10 mg/kg	-	[3]
Anticonvulsant (Amygdaloid- kindled seizures)	Rat	5, 10, and 20 mg/kg	-	[8]
Anticonvulsant (Kainic acid- induced convulsions)	Rat	≥ 25 mg/kg	i.p.	[9]

Table 2: In Vivo Efficacy of CL 218 ,872.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of CL 218 ,872 and a general workflow for its in vivo evaluation.

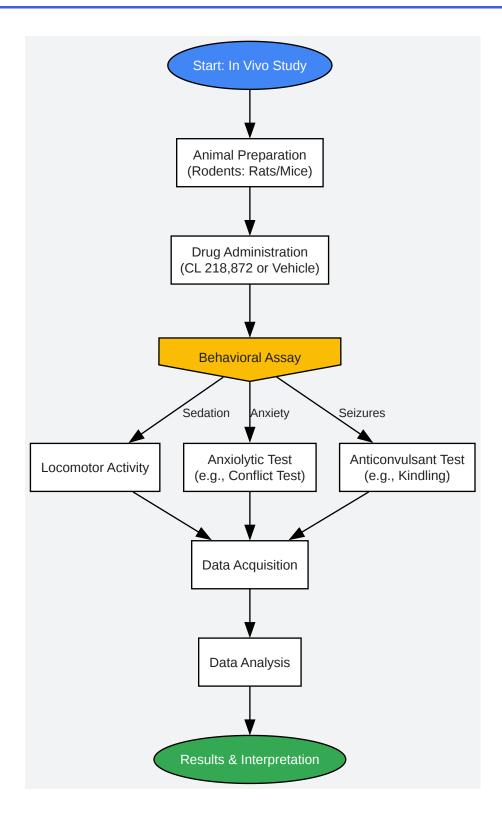




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Caption: Mechanism of action of CL 218 ,872 at the GABA-A receptor.





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